Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 242797-16-6; molecular formula C₁₄H₁₁F₂NO₃; MW 279.24) is a fluorinated dihydropyridine derivative featuring a 3,4-difluorobenzyl substituent at the N1 position, a methyl ester at the 3-position, and a 6-oxo group on the pyridine ring. The compound belongs to the 6-oxo-1,6-dihydropyridine-3-carboxylate class, a scaffold recognized in MEK inhibitor patents (e.g., US8211920) and PDK1 inhibitor programs.

Molecular Formula C14H11F2NO3
Molecular Weight 279.24 g/mol
CAS No. 242797-16-6
Cat. No. B1620507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS242797-16-6
Molecular FormulaC14H11F2NO3
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO3/c1-20-14(19)10-3-5-13(18)17(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3
InChIKeyKKUDERXXFMKEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 242797-16-6): A Fluorinated Dihydropyridine Scaffold for Medicinal Chemistry and Calcium Channel Research


Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 242797-16-6; molecular formula C₁₄H₁₁F₂NO₃; MW 279.24) is a fluorinated dihydropyridine derivative featuring a 3,4-difluorobenzyl substituent at the N1 position, a methyl ester at the 3-position, and a 6-oxo group on the pyridine ring . The compound belongs to the 6-oxo-1,6-dihydropyridine-3-carboxylate class, a scaffold recognized in MEK inhibitor patents (e.g., US8211920) and PDK1 inhibitor programs [1]. The 3,4-difluorobenzyl motif enhances lipophilicity (calculated LogP = 1.96) relative to non-fluorinated benzyl analogs, while the methyl ester provides a modifiable handle for further derivatization [2]. Available at ≥95% purity from multiple suppliers, this compound serves as both a building block for focused library synthesis and a potential probe for ion channel research .

Why Generic Substitution Fails for Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 242797-16-6)


Substituting this compound with its closest in-class analogs—whether the non-fluorinated benzyl analog (CAS 77837-11-7), the free carboxylic acid (CAS 242797-29-1), or mono-fluorinated phenyl variants (e.g., CAS 929000-81-7)—introduces quantifiable changes in lipophilicity, membrane permeability, and synthetic versatility that cannot be ignored. The 3,4-difluorobenzyl group raises LogP by approximately 0.28 units compared to the unsubstituted benzyl analog, altering partitioning behavior in both assay media and biological membranes . Replacing the methyl ester with the free carboxylic acid drops the predicted LogP by a similar margin and introduces a pH-dependent negative charge at physiological pH (calculated LogD₇.₄ = −1.77 for the acid), fundamentally changing cell permeability characteristics [1]. These physicochemical differences directly impact the compound's suitability for cell-based assays, in vivo pharmacokinetic studies, and multi-step synthetic routes where orthogonal protection strategies are required. The evidence below quantifies these differences across multiple dimensions to guide evidence-based selection.

Quantitative Differentiation Evidence for Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 242797-16-6)


LogP Advantage of 3,4-Difluorobenzyl Substitution Over Non-Fluorinated Benzyl Analog

The target compound exhibits a calculated LogP of 1.9614, compared with 1.6832 for the non-fluorinated benzyl analog Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 77837-11-7) [1]. This +0.2782 log unit difference (approximately 16.5% increase in computed logP) reflects the lipophilicity-enhancing effect of the 3,4-difluoro substitution and is consistent with the known impact of aryl fluorination on partition coefficients .

Lipophilicity Drug-likeness ADME prediction

Membrane Permeability Differentiation: Methyl Ester vs. Free Carboxylic Acid at Physiological pH

The methyl ester target compound (LogP = 1.9614, zero H-bond donors) contrasts sharply with the free carboxylic acid analog 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 242797-29-1), which has a calculated LogP of 1.6855 and a LogD₇.₄ of −1.7675 [1][2]. The acid carries a formal negative charge at physiological pH, resulting in a >3.5 log unit difference in effective lipophilicity (ΔLogD₇.₄ ≈ 3.73) compared to the neutral ester. The polar surface area of the ester (48.3 Ų) is also 9.31 Ų lower than that of the acid (57.61 Ų) [1][2].

Membrane permeability Prodrug design Ion channel probe

Calcium Channel Modulation Potential: Structural Basis for Differentiated Ion Channel Interaction

The 3,4-difluorobenzyl-6-oxo-dihydropyridine scaffold has been reported to interact with voltage-gated calcium channels. The free carboxylic acid analog (CAS 242797-29-1) is specifically described as exhibiting potential for modulating calcium channels, with literature noting its ability to interact with voltage-gated calcium channels and influence their activity . While the methyl ester itself has not been directly profiled in published calcium channel assays, the ester serves as a membrane-permeable surrogate for the acid in cellular contexts, enabling intracellular delivery that the charged acid cannot achieve [1]. A BindingDB entry (ChEMBL_1453358/CHEMBL3366642) records inhibition at the rat brain L-type Ca²⁺-channel dihydropyridine site for a related chemotype, though the measured Ki exceeds 100 μM, indicating this scaffold is a weak binder at the canonical DHP site and may engage alternative mechanisms [2].

Calcium channel Dihydropyridine receptor Ion channel pharmacology

Synthetic Versatility: Methyl Ester as a Protected Carboxylic Acid for Multi-Step Derivatization

The methyl ester group at the 3-position enables orthogonal synthetic manipulations that are not possible with the free carboxylic acid analog. The ester can be selectively hydrolyzed to the acid under basic or acidic conditions, reduced to the primary alcohol, or directly converted to amides via aminolysis—transformations that are foundational to medicinal chemistry library construction . In contrast, the free acid requires activation (e.g., coupling reagents) for amide bond formation and is incompatible with many organometallic reactions. The 6-oxo-1,6-dihydropyridine scaffold itself is a demonstrated intermediate in the synthesis of 2-pyridones, as exemplified by the non-fluorinated benzyl analog which is explicitly used as a reactant in 2-pyridone preparation . The target compound combines this scaffold utility with fluorine-mediated property tuning, offering a differentiated starting point for SAR exploration that neither the non-fluorinated ester nor the fluorinated acid can individually provide.

Synthetic intermediate Library synthesis Prodrug strategy

Optimal Application Scenarios for Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 242797-16-6)


Medicinal Chemistry Lead Optimization Requiring Balanced Fluorine-Mediated Lipophilicity

In hit-to-lead or lead optimization programs where the 6-oxo-1,6-dihydropyridine scaffold has been identified as a core pharmacophore, this compound provides a calculated LogP of 1.96—approximately 0.28 units higher than the non-fluorinated benzyl analog [1]. This intermediate lipophilicity positions the compound favorably for oral drug-like space (Lipinski LogP < 5) while offering enhanced membrane partitioning relative to the unsubstituted benzyl variant. The 3,4-difluoro pattern also introduces metabolic soft spots that can be exploited or blocked, depending on the optimization strategy . Researchers should select this compound when the target product profile calls for LogP in the 1.5–2.5 range with fluorine-mediated metabolic tuning, rather than defaulting to the non-fluorinated analog which may underperform in cell permeability assays.

Calcium Channel Pharmacology Studies Requiring Membrane-Permeable Fluorescent or Electrophysiological Probes

For patch-clamp electrophysiology or calcium-imaging experiments (e.g., using Fluo-4 or Fura-2) in intact cells, the neutral methyl ester is the appropriate choice over the ionized carboxylic acid analog. The ester's predicted LogP of 1.96 and absence of a negative charge at pH 7.4 enable passive diffusion across the plasma membrane, whereas the acid (LogD₇.₄ = −1.77) is effectively excluded [1]. Once inside the cell, endogenous esterases may hydrolyze the ester to the corresponding acid, which may then engage intracellular calcium channel binding sites. This 'prodrug-like' behavior is consistent with the documented calcium channel modulatory potential of the acid scaffold , though researchers should independently validate intracellular hydrolysis rates and target engagement for their specific cell system.

Parallel Library Synthesis via Ester Functionalization and Amide Formation

In medicinal chemistry groups constructing focused libraries around the 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold, this compound serves as a versatile diversification point. The methyl ester can be directly converted to amides using AlMe₃-mediated aminolysis, saponified to the free acid for HATU/EDC-mediated coupling, or reduced to the alcohol for Mitsunobu chemistry—all without needing to introduce the 3,4-difluorobenzyl group separately [1]. This contrasts with purchasing the pre-formed carboxylic acid, which would require an additional esterification step if an ester library member is desired. The 3,4-difluorobenzyl group is pre-installed, providing consistent fluorine-mediated property modulation across all library members . This compound is particularly valuable when library design requires systematic variation of the 3-position substituent while holding the N1-difluorobenzyl group constant.

ADME Assays Comparing Ester Prodrug vs. Active Acid Pharmacokinetics

For drug metabolism and pharmacokinetics (DMPK) groups evaluating prodrug strategies, this methyl ester paired with its corresponding carboxylic acid (CAS 242797-29-1) provides a matched pair for head-to-head comparison of ester vs. acid permeability, metabolic stability, and oral bioavailability. The ester is predicted to have ~3.7 log units higher effective lipophilicity at pH 7.4 than the acid, translating to measurably different Caco-2 permeability and fraction absorbed [1]. Researchers can use this compound to empirically determine whether ester-based transient masking of the carboxylate improves oral exposure in rodent pharmacokinetic studies, while controlling for the identical 3,4-difluorobenzyl pharmacophore. Such matched-pair experiments are foundational to establishing structure-property relationships that guide prodrug design across a series.

Quote Request

Request a Quote for Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.